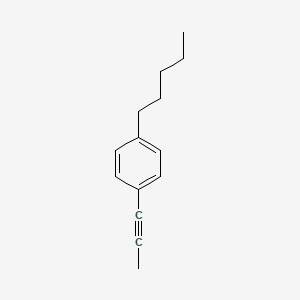

Benzene, 1-pentyl-4-(1-propynyl)-

Description

Contextualization of Substituted Benzene (B151609) Systems in Organic Chemistry Research

Substituted benzene derivatives are fundamental building blocks in the synthesis of a wide range of organic materials, including pharmaceuticals, agrochemicals, plastics, and organic electronic devices. rsc.orgwikipedia.orgwikipedia.org The versatility of the benzene ring allows for the attachment of various functional groups, leading to a vast number of possible compounds with diverse properties. rsc.orgwikipedia.org The ability to control the position and nature of these substituents is a central theme in organic synthesis. rsc.orglibretexts.org The introduction of different functional groups onto the benzene ring can significantly alter its electronic and steric properties, thereby influencing its reactivity and physical characteristics. acs.orglibretexts.org This principle is fundamental to the design and synthesis of new molecules with desired functions.

The study of disubstituted benzenes, where two hydrogen atoms on the ring are replaced by other groups, is particularly important for understanding the directing effects of substituents in electrophilic aromatic substitution reactions. libretexts.orglibretexts.orgmasterorganicchemistry.com The interplay between activating and deactivating groups, as well as ortho-, para-, and meta-directing effects, governs the outcome of these reactions and is a cornerstone of synthetic strategy. libretexts.orglibretexts.orgmasterorganicchemistry.com

Significance of Arylalkyne Motifs in Contemporary Chemical Science

Arylalkynes, characterized by a carbon-carbon triple bond directly attached to an aromatic ring, are a significant class of organic compounds with applications in materials science, medicinal chemistry, and organic synthesis. The rigid, linear geometry of the alkyne moiety, combined with the electronic properties of the aromatic system, imparts unique characteristics to these molecules.

In materials science, arylalkynes are precursors to and components of various functional materials. Their rigid structures can lead to the formation of liquid crystalline phases, which have applications in display technologies. wikipedia.orgbeilstein-journals.orglibretexts.orgtcichemicals.comrsc.org The extended π-conjugation in arylalkynes also makes them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org

Furthermore, the carbon-carbon triple bond in arylalkynes is a versatile functional group that can participate in a wide range of chemical transformations, including cycloaddition reactions and transition metal-catalyzed cross-coupling reactions. This reactivity makes them valuable intermediates in the synthesis of complex organic molecules.

Research Landscape Surrounding Benzene, 1-Pentyl-4-(1-Propynyl)- within Arylalkyne Chemistry

While specific research data for "Benzene, 1-pentyl-4-(1-propynyl)-" is not extensively documented in publicly available literature, its structure places it within the well-studied class of 1,4-disubstituted arylalkynes. The synthesis of such compounds is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. rsc.orgwikipedia.orgacs.orglibretexts.orgorganic-chemistry.org

The Sonogashira coupling provides a powerful and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is tolerant of a wide range of functional groups and has been extensively used in the synthesis of complex arylalkynes. libretexts.orgorganic-chemistry.org

The properties of "Benzene, 1-pentyl-4-(1-propynyl)-" can be inferred from the general characteristics of related 1,4-dialkyl-alkynylbenzenes. The presence of the pentyl group, a flexible alkyl chain, and the rigid propynyl (B12738560) group on the benzene ring suggests that this molecule could exhibit interesting self-assembly properties, potentially leading to the formation of liquid crystalline phases. beilstein-journals.orglibretexts.orgtcichemicals.com The balance between the flexible and rigid components of the molecule is a key factor in determining its mesomorphic behavior.

Detailed Research Findings: Synthesis and Inferred Properties

The primary synthetic route to "Benzene, 1-pentyl-4-(1-propynyl)-" would involve the Sonogashira coupling of 1-iodo-4-pentylbenzene with propyne (B1212725). This reaction would be catalyzed by a palladium(0) species, often in the presence of a copper(I) salt as a co-catalyst and an amine base.

Table 1: General Conditions for Sonogashira Coupling

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.org |

| Copper(I) Co-catalyst | CuI | libretexts.orgorganic-chemistry.org |

| Base | Triethylamine (B128534), Diisopropylamine | libretexts.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | acs.org |

| Temperature | Room temperature to 100 °C | wikipedia.orglibretexts.org |

The physical and chemical properties of "Benzene, 1-pentyl-4-(1-propynyl)-" are not explicitly detailed in available literature. However, based on its structure and the properties of similar compounds, we can infer certain characteristics.

Table 2: Inferred Properties of Benzene, 1-pentyl-4-(1-propynyl)-

| Property | Inferred Value/Characteristic |

|---|---|

| Molecular Formula | C₁₄H₁₈ |

| Molecular Weight | 186.30 g/mol |

| Appearance | Likely a colorless liquid or low-melting solid |

| Solubility | Soluble in common organic solvents, insoluble in water |

| Potential Application | Precursor for liquid crystals or other functional materials |

The study of such disubstituted benzene systems, with both flexible and rigid substituents, is an active area of research, particularly in the field of liquid crystals and materials science. The precise properties and potential applications of "Benzene, 1-pentyl-4-(1-propynyl)-" would require dedicated experimental investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

627100-25-8 |

|---|---|

Molecular Formula |

C14H18 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

1-pentyl-4-prop-1-ynylbenzene |

InChI |

InChI=1S/C14H18/c1-3-5-6-8-14-11-9-13(7-4-2)10-12-14/h9-12H,3,5-6,8H2,1-2H3 |

InChI Key |

ONESTHHSZFFWQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C#CC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Arylalkynes and Substituted Benzenes

Established Approaches for Arylalkyne Synthesis

The creation of arylalkynes, such as "Benzene, 1-pentyl-4-(1-propynyl)-", is a cornerstone of modern organic synthesis, with applications ranging from materials science to medicinal chemistry. Over the years, a variety of reliable methods have been developed to facilitate the construction of the C(sp²)-C(sp) bond characteristic of this class of compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions for Alkynylarene Formation

Transition metal catalysis stands as the most prominent and powerful tool for the synthesis of arylalkynes. These reactions typically involve the coupling of an aryl halide or a related electrophile with a terminal alkyne, mediated by a metal catalyst.

A significant advancement in the synthesis of arylalkynes involves the use of copper catalysts in decarboxylative coupling reactions. This method utilizes readily available aromatic carboxylic acids as the aryl source, which undergo decarboxylation to form an in-situ arylmetallic intermediate that then couples with an alkyne. This approach avoids the pre-functionalization of the aromatic ring to a halide, offering a more atom-economical and often milder reaction pathway.

The general transformation can be represented as: Ar-COOH + H−C≡C−R → Ar−C≡C−R + CO₂ + H₂O

Key features of this methodology include the use of an inexpensive copper catalyst, often in the presence of a base and an oxidant. The reaction conditions are typically tolerant of a wide range of functional groups on both the aromatic carboxylic acid and the alkyne, making it a versatile tool for the synthesis of complex molecules.

Table 1: Examples of Copper-Catalyzed Decarboxylative Alkynylation

| Aryl Carboxylic Acid | Alkyne | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Pentylbenzoic acid | Propyne (B1212725) | Cu₂O, Phenanthroline | DMF | High |

| Benzoic acid | Phenylacetylene | CuI, 1,10-Phenanthroline | DMSO | 85 |

| 4-Nitrobenzoic acid | 1-Octyne | CuBr, Pyridine | NMP | 78 |

Palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, are arguably the most widely used methods for the synthesis of arylalkynes. This reaction involves the coupling of an aryl halide (or triflate) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine.

The general scheme for the Sonogashira coupling is: Ar-X + H−C≡C−R → Ar−C≡C−R + HX (where X = I, Br, Cl, OTf)

To synthesize "Benzene, 1-pentyl-4-(1-propynyl)-" via this method, a plausible route would involve the coupling of 1-iodo-4-pentylbenzene with propyne. The reaction is highly efficient and tolerates a vast array of functional groups.

Beyond simple alkynylation, palladium catalysis can also be employed in more complex annulation strategies to build polycyclic aromatic systems incorporating an alkyne moiety. These reactions often proceed through a cascade of coupling and cyclization steps.

Table 2: Representative Palladium-Catalyzed Sonogashira Couplings

| Aryl Halide | Alkyne | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|

| 1-Iodo-4-pentylbenzene | Propyne | Pd(PPh₃)₄, CuI | Triethylamine (B128534) | >95 |

| 4-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | 92 |

| 1-Chloronaphthalene | 1-Heptyne | Pd(OAc)₂, SPhos | Cs₂CO₃ | 88 |

While the Sonogashira coupling is ideal for creating terminal and internal arylalkynes from terminal alkynes, the synthesis of internal alkynes can also be achieved through the coupling of two terminal alkynes, a process known as homo- or cross-coupling. Various metal catalysts, including copper and palladium, have been developed to promote these transformations. For instance, the Glaser coupling, a copper-catalyzed oxidative coupling of terminal alkynes, produces symmetrical diarylalkynes.

Recent advancements have focused on developing selective cross-coupling methods to synthesize unsymmetrical internal alkynes. These often involve the use of a directing group or a specific catalyst system that can differentiate between the two different terminal alkynes.

Electrochemical Methodologies in Arylalkyne Construction

Electrosynthesis has emerged as a green and powerful alternative to traditional chemical methods for forming C-C bonds. In the context of arylalkyne synthesis, electrochemical methods can be used to generate the reactive species in situ, often avoiding the need for harsh reagents and high temperatures.

One approach involves the anodic oxidation of an aryl carboxylate to generate an aryl radical, which can then be trapped by an alkyne. Another strategy is the cathodic reduction of an aryl halide to form an aryl radical anion, which can then react with an alkynylating agent. These methods are still under development but hold significant promise for more sustainable chemical manufacturing.

Alternative Synthetic Pathways to 1-Arylalkynes (e.g., from propiophenones)

Besides cross-coupling reactions, there are several other classical methods for the synthesis of 1-arylalkynes. One such method starts from readily available propiophenones (aryl ethyl ketones). This transformation can be achieved through a two-step sequence:

Halogenation: The propiophenone (B1677668) is first treated with a halogenating agent, such as phosphorus pentachloride (PCl₅) or oxalyl chloride, to form a vinylidene dichloride.

Elimination: The resulting dichloride is then subjected to a double dehydrohalogenation using a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, to yield the desired 1-arylalkyne.

This method provides a valuable alternative when the corresponding aryl halide for a cross-coupling reaction is not readily accessible. For the synthesis of a 1,4-disubstituted benzene (B151609) derivative, one would start with the appropriately substituted propiophenone.

Directed Functionalization of Benzene Rings with Alkyl and Alkynyl Substituents

The strategic introduction of additional functional groups onto the benzene ring of a molecule like Benzene, 1-pentyl-4-(1-propynyl)- is governed by the directing effects of the existing pentyl and propynyl (B12738560) substituents.

Electrophilic Aromatic Substitution Mechanisms and Regioselectivity in Substituted Benzene Systems

In electrophilic aromatic substitution (EAS), the existing substituents on a benzene ring dictate the position of incoming electrophiles. wikipedia.orgchemistrytalk.org These substituents are broadly categorized as either activating or deactivating groups, which also determine the regioselectivity of the reaction. wikipedia.orgvanderbilt.edulibretexts.org

The pentyl group, a typical alkyl group, is an activating group. cognitoedu.org Through an inductive effect, it donates electron density to the benzene ring, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orgvanderbilt.edu Alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. cognitoedu.orglibretexts.orgopenstax.org This is because the carbocation intermediates (arenium ions) formed during ortho and para attack are more stabilized by the electron-donating alkyl group. openstax.orgyoutube.com

Conversely, the 1-propynyl group, an alkynyl substituent, is generally considered a deactivating group. It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. libretexts.org Deactivating groups typically direct incoming electrophiles to the meta position. chemistrytalk.orgyoutube.com

Regioselective Synthesis of Polysubstituted Benzenes via Cycloaddition Reactions (e.g., Co-catalyzed methodologies)

Modern synthetic chemistry often employs transition-metal-catalyzed cycloaddition reactions to construct highly substituted benzene rings with precise regiocontrol, bypassing the limitations of classical electrophilic substitution. nih.govpsu.edu The [2+2+2] cycloaddition of three alkyne components is a powerful, atom-efficient method for this purpose. psu.edu

Cobalt complexes are particularly effective catalysts for these transformations. researchgate.net For the synthesis of a 1,4-disubstituted benzene derivative like the core of Benzene, 1-pentyl-4-(1-propynyl)-, a cobalt-catalyzed cycloaddition could theoretically be employed. For instance, a cobalt-catalyzed Diels-Alder reaction between a 1-substituted 1,3-diene and an alkyne, followed by oxidation, can yield regiochemically defined benzene derivatives. organic-chemistry.org Research by Gerhard Hilt and Michael Danz has shown that cobalt-catalyzed systems can achieve high meta-selectivity in the synthesis of 1,3-disubstituted benzenes. organic-chemistry.org

Furthermore, cobalt-catalyzed cyclotrimerization reactions can assemble polysubstituted benzenes from different alkyne components. nih.gov While the selective cross-cyclotrimerization of three different alkynes can be challenging, strategies using diynes and a monoyne are more common. psu.edu For example, a cobalt(II)-catalyzed cycloaddition has been developed that regioselectively combines two molecules of a ketone with one molecule of an alkyne to produce tetrasubstituted benzene derivatives in good yields. nih.gov Such methodologies offer a predictable and efficient route to complex aromatic structures. nih.govrsc.org

Table 1: Examples of Cobalt-Catalyzed Cycloaddition Reactions for Benzene Synthesis

| Catalyst System | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| CoBr₂(dppe)/Zn/ZnI₂ | 1-Substituted 1,3-dienes + Terminal Alkynes | 1,3-Disubstituted Benzenes | High meta-selectivity. | organic-chemistry.org |

| Co(OAc)₂/bpy/Zn/ZnI₂ | Alkynyl Ketones + 2-Acetylpyridines (2 eq.) | Tetrasubstituted Benzenes | Regioselective cyclotrimerization of one alkyne and two ketones. | nih.gov |

| CoCl₂·6H₂O/dppe/Zn | α,ω-Diynes + Nitriles | Substituted Pyridines | High functional group tolerance and regioselectivity. | researchgate.net |

Post-Synthetic Derivatization and Transformative Reactions of Substituted Arylalkynes

The propynyl group in Benzene, 1-pentyl-4-(1-propynyl)- serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.

Annulation Reactions for Polycyclic Aromatic Hydrocarbon Synthesis

The alkyne functionality is a key building block in annulation reactions, which construct new rings onto an existing aromatic system to form polycyclic aromatic hydrocarbons (PAHs). nih.govrsc.org These reactions are crucial for synthesizing materials with interesting electronic and optical properties. nih.govrsc.org

One approach involves the palladium-catalyzed annulation of arynes with aryl halides. nih.gov For example, an aryl iodide can undergo a double annulation with an aryne to generate multi-substituted PAHs. nih.gov While this specific example involves arynes, the underlying principle of using transition metals to stitch aromatic fragments together is broadly applicable. Another strategy is a metal-free C-H functionalizing annulation, where an alkyne reacts with a PAH in a process proposed to involve an intramolecular electrophilic aromatic substitution, leading to π-extended systems. nih.govrsc.org

Table 2: Selected Annulation Strategies for PAH Synthesis

| Methodology | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Double Annulation | Aryl Halide + Aryne Precursor | Pd(dba)₂, P(o-tolyl)₃, CsF | Multi-substituted PAHs | nih.gov |

| Metal-Free C-H Functionalizing Annulation | Boron-doped PAH + Terminal Alkyne | Thermal | π-Extended B-doped PAHs | nih.govrsc.org |

| Palladium-Catalyzed [3+3] Annulation | Dibromonaphthalene + PAH Boronic Ester | Pd Catalyst | Perylene Derivatives | rsc.org |

Stereo-Divergent Functionalization of Alkynes

Stereo-divergent synthesis allows for the creation of multiple stereoisomeric products from a single starting material by carefully choosing catalysts or reaction conditions. nih.govnih.gov The functionalization of the triple bond in Benzene, 1-pentyl-4-(1-propynyl)- can be controlled to produce either (E)- or (Z)-alkenes with high selectivity. rsc.org

Key reactions for the stereo-divergent functionalization of alkynes include semi-hydrogenation and hydrosilylation. nih.gov For example, cobalt-catalyzed hydroboration of internal alkynes can proceed with high stereoselectivity to give syn-addition products. acs.org Similarly, copper-catalyzed hydroboration of terminal aryl alkynes has been shown to be stereo-divergent, yielding either (E)- or (Z)-alkenylboron compounds depending on the reaction conditions. acs.org These methods provide precise control over the geometry of the resulting double bond, which is critical in the synthesis of complex molecules and materials. rsc.org

Nucleophilic Addition Reactions to Alkynyl Moieties in Aromatic Systems

While the electron-rich π-system of an alkyne typically undergoes electrophilic addition, nucleophilic additions are also possible, particularly when the alkyne is activated or when specific catalysts are used. quora.commasterorganicchemistry.com The triple bond in arylalkynes can act as an electrophile, especially in conjugate addition reactions. wikipedia.org

The addition of nucleophiles such as thiols, amines, or alcohols to activated alkynes is a well-established transformation. acs.org For the internal alkyne in Benzene, 1-pentyl-4-(1-propynyl)-, direct nucleophilic attack is less favorable than for a terminal alkyne. However, the reaction can be facilitated by metal catalysts that decrease the electron density around the triple bond. quora.com The anion of a terminal alkyne, for instance, is an excellent nucleophile in its own right and participates in various substitution and addition reactions. masterorganicchemistry.comquora.com For internal alkynes, reactions often proceed via a conjugate addition mechanism if an activating group is present elsewhere in the molecule, or through transition-metal-mediated processes that alter the alkyne's reactivity profile. wikipedia.org

Mechanistic Elucidation and Kinetic Investigations of Arylalkyne Reactions

Reaction Mechanism Studies in Arylalkyne Formation

The synthesis of arylalkynes such as Benzene (B151609), 1-pentyl-4-(1-propynyl)- is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a cornerstone in C(sp²)-C(sp) bond formation, provides a direct route to this class of compounds. libretexts.org This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

Role of Catalytic Species and Ligand Systems in Transition Metal-Mediated Processes

The Sonogashira coupling reaction for the synthesis of Benzene, 1-pentyl-4-(1-propynyl)- would involve the reaction of a 1-halo-4-pentylbenzene with propyne (B1212725). The catalytic cycle is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org

The palladium cycle begins with the oxidative addition of the aryl halide (e.g., 1-iodo-4-pentylbenzene) to a Pd(0) species, forming a Pd(II)-aryl complex. nrochemistry.com Concurrently, in the copper cycle , the terminal alkyne (propyne) reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. nrochemistry.com A crucial transmetalation step then occurs, where the acetylide group is transferred from the copper to the palladium complex, regenerating the copper(I) catalyst. nrochemistry.com The final step is the reductive elimination from the Pd(II) complex to yield the arylalkyne product, Benzene, 1-pentyl-4-(1-propynyl)-, and regenerate the active Pd(0) catalyst. nrochemistry.com

The choice of catalyst, ligands, and reaction conditions significantly impacts the efficiency of the Sonogashira coupling. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, modern advancements have introduced more robust and efficient systems. libretexts.org The use of N-heterocyclic carbene (NHC) ligands, for instance, can lead to highly active palladium catalysts. sigmaaldrich.com Furthermore, copper-free Sonogashira protocols have been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.org In these copper-free systems, the base plays a more direct role in the deprotonation of the alkyne and its subsequent transfer to the palladium center. libretexts.org

A modified, safer, and more practical Sonogashira coupling procedure for volatile alkynes like propyne utilizes low temperatures and avoids the need for high pressures or excessive heating. organic-chemistry.org This method, employing a palladium-copper catalytic system in THF with triethylamine (B128534) as the base, demonstrates broad substrate compatibility with both electron-rich and electron-deficient aryl iodides, achieving high yields. organic-chemistry.org

| Catalyst System | Ligand | Base | Solvent | Temperature | Key Features |

| Pd(PPh₃)₂Cl₂ / CuI | Triphenylphosphine | Amine (e.g., Et₃N, i-Pr₂NH) | THF, DMF | Room Temp. to Reflux | Classical conditions, widely applicable. nrochemistry.com |

| Pd(OAc)₂ / Ligand | Buchwald-type phosphines (e.g., XPhos) | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane | 80-120 °C | High turnover numbers, broad functional group tolerance. |

| PEPPSI™ Precatalysts | N-Heterocyclic Carbene (NHC) | K₃PO₄, t-BuOK | THF, Toluene | Room Temp. to 80 °C | Air- and moisture-stable precatalysts, efficient for challenging substrates. sigmaaldrich.com |

| PdCl₂(PhCN)₂ / P(t-Bu)₃ | Tri(tert-butyl)phosphine | - | - | Room Temperature | Versatile catalyst for aryl bromides. organic-chemistry.org |

| Copper-Free Systems | Various (e.g., Pd/C, Pd-NHC) | Strong bases (e.g., TBAF, pyrrolidine) | Various | Varies | Avoids Glaser coupling, simplifies purification. libretexts.org |

| Pd(PPh₃)₂Cl₂ / CuI | Triphenylphosphine | Triethylamine | THF | -78 °C to Room Temp. | Optimized for volatile alkynes like propyne, safer procedure. organic-chemistry.org |

Investigations into Radical Pathways in Arylalkyne Transformations

While ionic, two-electron pathways are dominant in transition metal-catalyzed arylalkyne synthesis, the potential for radical mechanisms cannot be entirely discounted, especially under certain reaction conditions or with specific substrates. Radical pathways can be initiated by single-electron transfer (SET) processes, which can be facilitated by first-row transition metals like copper. sustech.edu.cn

For instance, in the context of forming substituted aromatic compounds, radical-radical chain-propagating pathways have been explored. The reaction of a phenyl radical with propyne could, in principle, lead to the formation of various isomers, although this is not a typical synthetic route for a specific product like Benzene, 1-pentyl-4-(1-propynyl)- due to selectivity issues. researchgate.net

The formation of benzene and other aromatic rings can occur through the recombination of resonantly stabilized free radicals, such as the propargyl radical (C₃H₃). youtube.com While not directly applicable to the targeted synthesis of a disubstituted benzene, these studies highlight the fundamental role of radical species in the broader chemistry of aromatic and acetylenic compounds.

In some copper-catalyzed cross-coupling reactions, a proposed mechanism involves the generation of a radical intermediate from an alkyl or benzyl (B1604629) halide via a single-electron transfer process from a copper(I) complex. sustech.edu.cn A similar pathway, while less common for aryl halides in Sonogashira-type reactions, could potentially operate as a minor or competing pathway, particularly if side reactions involving the pentyl group were to occur.

Stereochemical Control and Selectivity in Alkyne Functionalization Reactions

The initial synthesis of Benzene, 1-pentyl-4-(1-propynyl)- from propyne results in a molecule with a linear C-C≡C-CH₃ unit, and thus no new stereocenters are formed at the alkyne. However, the internal alkyne functionality of the product serves as a versatile handle for subsequent transformations where stereochemical control is paramount. The functionalization of such internal arylalkynes can lead to the formation of stereochemically defined alkenes, which are valuable building blocks in organic synthesis. rsc.org

Recent advancements have focused on the stereo-divergent functionalization of alkynes, allowing for the selective synthesis of either E- or Z-isomers of the resulting alkene from the same starting alkyne. researchgate.net Methodologies achieving high stereoselectivity often employ innovative catalyst systems, including those based on cobalt, nickel, and palladium for reactions such as hydrogenation, hydroboration, and hydrosilylation. rsc.org

For an unsymmetrical internal arylalkyne like Benzene, 1-pentyl-4-(1-propynyl)-, a key challenge in functionalization reactions is achieving not only stereoselectivity but also regioselectivity. For example, in a hydrosilylation reaction, the silyl (B83357) group could add to either of the two alkyne carbons. Highly regio- and stereoselective copper-catalyzed hydrosilylation of unsymmetrical internal arylalkynes has been reported to exclusively provide α-vinylsilane products. nih.gov Similarly, regioselective hydroarylation of internal alkynes can provide access to trisubstituted allyl acetates with high selectivity. rsc.org

The ability to control the stereochemical outcome of reactions on the propynyl (B12738560) group would significantly enhance the synthetic utility of Benzene, 1-pentyl-4-(1-propynyl)-, enabling its use as a precursor to complex, stereochemically defined molecules. researchgate.netrsc.org Remote stereocontrol, using functional groups already present in the molecule, is another strategy that could potentially be applied in more complex derivatives. nih.gov

Substituent Effects on Reactivity and Positional Selectivity in Aromatic Systems

The 1-pentyl and 4-(1-propynyl) substituents on the benzene ring of the title compound exert significant influence on its reactivity and the regioselectivity of subsequent reactions, particularly in electrophilic aromatic substitution. These effects are a combination of inductive and resonance effects. libretexts.org

The pentyl group is an alkyl group, which is generally considered to be weakly activating and ortho, para-directing. lumenlearning.comlibretexts.org It donates electron density to the aromatic ring primarily through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. youtube.com

In Benzene, 1-pentyl-4-(1-propynyl)-, the two substituents are in a para relationship. The activating, ortho, para-directing pentyl group and the deactivating propynyl group will have competing influences on the position of a new electrophile. The pentyl group directs incoming electrophiles to its ortho positions (positions 2 and 6 on the ring), while the propynyl group would direct to its meta positions (also positions 2 and 6). In this case, both groups direct to the same positions. However, the activating effect of the pentyl group will likely dominate over the deactivating effect of the propynyl group, making the ring more reactive than benzene and directing substitution to positions 2 and 6.

The Hammett equation provides a quantitative framework for understanding substituent effects on reaction rates and equilibria. wikipedia.org It relates the logarithm of the reaction rate or equilibrium constant to a substituent constant (σ) and a reaction constant (ρ). pharmacy180.com The σ value is a measure of the electronic effect of a substituent, with positive values indicating electron-withdrawing groups and negative values indicating electron-donating groups. libretexts.org

| Substituent | Position | σ Value | Effect |

| -CH₃ (as a proxy for -C₅H₁₁) | para | -0.17 | Electron-donating, activating |

| -CH₃ (as a proxy for -C₅H₁₁) | meta | -0.07 | Weakly electron-donating, activating |

| -C≡CH (as a proxy for -C≡C-CH₃) | para | +0.23 | Electron-withdrawing, deactivating |

| -C≡CH (as a proxy for -C≡C-CH₃) | meta | +0.21 | Electron-withdrawing, deactivating |

| Data sourced from compilations of Hammett substituent constants. libretexts.orgscispace.com |

The data in the table, using proxy values for the pentyl and propynyl groups, quantitatively supports the qualitative discussion. The negative σ value for the alkyl group indicates its electron-donating nature, while the positive σ value for the alkynyl group indicates its electron-withdrawing character. When both are present on the ring, the net effect on the rate of electrophilic substitution and the precise regiochemical outcome will depend on the specific reaction and conditions.

Advanced Spectroscopic Characterization Techniques in Arylalkyne Chemistry

High-Resolution Mass Spectrometry for Detailed Molecular Architecture Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision, typically to four or more decimal places. libretexts.orgaskfilo.com This accuracy allows for the differentiation between molecules that have the same integer mass but different elemental compositions. libretexts.orgresearchgate.net

For Benzene (B151609), 1-pentyl-4-(1-propynyl)- , the molecular formula is C₁₄H₁₈. The power of HRMS lies in its ability to confirm this specific formula by providing an exact mass that can be distinguished from other isobaric compounds (molecules with the same nominal mass but different atomic constituents). acs.orgresearchgate.net The precise mass is calculated using the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N), which have non-integer masses. libretexts.orglibretexts.org This capability is crucial for unequivocally identifying the molecular architecture of novel or unknown arylalkynes. acs.org

Table 1: Distinction of C₁₄H₁₈ from Isobaric Formulas using HRMS

| Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

| C₁₄H₁₈ | 186 | 186.14085 |

| C₁₃H₁₄O | 186 | 186.10447 |

| C₁₂H₁₀O₂ | 186 | 186.06808 |

| C₁₂H₁₂N₂ | 186 | 186.10005 |

| C₁₁H₁₄N₂O | 186 | 186.11061 |

| This table illustrates how HRMS can differentiate between compounds with the same nominal mass by measuring their distinct exact masses. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies in Arylalkyne Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. numberanalytics.comresearchgate.net By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, one can map the precise connectivity of atoms within the arylalkyne framework. slideshare.netslideshare.net

For Benzene, 1-pentyl-4-(1-propynyl)- , the ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the aliphatic protons of the pentyl group, and the methyl protons of the propynyl (B12738560) group. The aromatic protons would appear in the typical downfield region of 6.5-8.0 ppm. docsity.com The protons of the pentyl chain would resonate in the upfield region (approx. 0.9-2.6 ppm), with the chemical shift of each methylene (B1212753) group influenced by its proximity to the aromatic ring. docsity.com The methyl protons of the propynyl group would likely appear as a singlet around 2.0 ppm.

The ¹³C NMR spectrum provides complementary information. The sp-hybridized carbons of the internal alkyne typically resonate in the range of 70-90 ppm. oregonstate.eduucsb.edu The sp² carbons of the substituted benzene ring would appear between 120-150 ppm, while the sp³ carbons of the pentyl group would be found in the upfield region of approximately 14-36 ppm. oregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzene, 1-pentyl-4-(1-propynyl)-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (C-H) | 7.0 - 7.5 | 125 - 132 |

| Aromatic (C-Alkyl/Alkyne) | - | 135 - 145 |

| Alkynyl (C≡C) | - | 70 - 90 |

| Propynyl (-CH₃) | ~2.0 | ~4 |

| Pentyl (Benzylic -CH₂-) | 2.5 - 2.7 | ~36 |

| Pentyl (-CH₂-) | 1.3 - 1.7 | 22 - 32 |

| Pentyl (-CH₃) | 0.8 - 1.0 | ~14 |

| This table outlines the expected chemical shift regions for the different proton and carbon environments within the molecule. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conjugation Effects in Arylalkynes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. libretexts.orgnih.gov These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. youtube.com

In the analysis of Benzene, 1-pentyl-4-(1-propynyl)- , the most diagnostic feature is the carbon-carbon triple bond (C≡C) of the internal alkyne. This stretching vibration typically appears in a relatively quiet region of the IR spectrum, between 2100 and 2260 cm⁻¹. orgchemboulder.comlibretexts.org For internal alkynes, this absorption is often weak in the IR spectrum, especially if the molecule is relatively symmetric, due to a small change in the bond dipole moment during vibration. askfilo.comyoutube.com However, the C≡C stretch often produces a strong signal in the Raman spectrum, as the polarizability of the bond changes significantly during vibration. youtube.com

Other key vibrational modes include the aromatic C-H stretches (above 3000 cm⁻¹) and the aliphatic C-H stretches of the pentyl group (below 3000 cm⁻¹). uobabylon.edu.iq Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. youtube.com The conjugation between the alkyne and the benzene ring can influence the exact frequency and intensity of these vibrations. jove.com

Table 3: Characteristic Vibrational Frequencies for Benzene, 1-pentyl-4-(1-propynyl)-

| Functional Group/Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H (Pentyl) | Stretch | 2850 - 2960 | Strong | Strong |

| Internal Alkyne C≡C | Stretch | 2100 - 2260 | Weak-Very Weak | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| This table summarizes the key vibrational bands expected in the IR and Raman spectra, highlighting the complementary nature of the two techniques. |

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions and Photophysical Properties

Electronic spectroscopy, primarily UV-Vis absorption and fluorescence spectroscopy, provides insight into the electronic structure of conjugated molecules like arylalkynes. nih.govpku.edu.cn The technique measures the promotion of electrons from lower energy orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO) upon absorption of light. libretexts.org

The chromophore in Benzene, 1-pentyl-4-(1-propynyl)- is the propynyl-benzene system, where the π-electrons of the benzene ring are in conjugation with the π-system of the alkyne. youtube.com This conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift of the absorption maximum (λ_max) to longer wavelengths compared to non-conjugated benzene. libretexts.org The primary electronic transition observed is a π→π* transition. The λ_max for this arylalkyne would be expected in the UV region. Many phenylene ethynylene compounds are known to be fluorescent, meaning they re-emit absorbed energy as light. unm.edu Studying the emission spectrum can provide further information about the excited state properties of the molecule. researchgate.net

Table 4: Electronic and Photophysical Properties of Arylalkyne Systems

| Property | Description | Expected Characteristics for Benzene, 1-pentyl-4-(1-propynyl)- |

| Absorption (UV-Vis) | ||

| Primary Transition | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | π→π* |

| Expected λ_max | The wavelength of maximum absorbance, influenced by the extent of conjugation. | Shifted to longer wavelengths (>250 nm) compared to benzene (~254 nm) due to conjugation. libretexts.org |

| Emission (Fluorescence) | ||

| Emission Process | Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). | Potential for fluorescence in the UV or visible region upon excitation. |

| Stokes Shift | The difference in wavelength between the absorption maximum and the emission maximum. | A positive Stokes shift is expected, characteristic of fluorescent molecules. |

| This table describes the expected electronic transitions and photophysical behaviors based on the conjugated arylalkyne structure. |

Theoretical and Computational Investigations of Benzene, 1 Pentyl 4 1 Propynyl and Analogous Arylalkyne Systems

Quantum Chemical Methodologies in Electronic Structure Determination

Quantum chemical methods are powerful tools for elucidating the intricate details of the electronic structure of arylalkyne systems. These computational techniques allow for a detailed analysis of molecular orbitals, electron distribution, and related properties that govern the chemical behavior of these molecules.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, including arylalkynes. growingscience.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate framework for determining the electronic structure of molecules. youtube.com DFT calculations can predict optimized geometries, energies, and the distribution of frontier molecular orbitals (HOMO and LUMO). growingscience.com For instance, the electronic properties of arylalkynes are significantly influenced by the nature of substituents on the aromatic ring and the alkyne unit, which can be systematically investigated using DFT.

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study excited-state properties. arxiv.org This method is instrumental in simulating and understanding the UV-Vis absorption spectra of molecules. growingscience.comarxiv.orgscirp.org For arylalkynes, TD-DFT can predict the energies of electronic transitions, such as the HOMO → LUMO transition, and their corresponding oscillator strengths, which dictate the intensity of absorption bands. scirp.org These theoretical spectra can then be compared with experimental data to validate the computational model and gain a deeper understanding of the electronic transitions involved. The accuracy of TD-DFT calculations can be influenced by the choice of the exchange-correlation functional, with range-separated hybrids like CAM-B3LYP often providing reliable results for excitation energies. rsc.orgrsc.org

Table 1: Representative DFT and TD-DFT Applications in Arylalkyne Systems

| Computational Method | Investigated Property | Significance for Arylalkynes |

| DFT | Optimized molecular geometry | Provides the most stable three-dimensional arrangement of atoms. |

| DFT | Frontier Molecular Orbital (FMO) energies (HOMO/LUMO) | Determines the molecule's ability to donate or accept electrons, influencing its reactivity. |

| DFT | Electron density distribution | Reveals regions of high and low electron density, indicating potential sites for electrophilic or nucleophilic attack. |

| TD-DFT | UV-Vis absorption spectra | Predicts the wavelengths of maximum absorption and the intensity of electronic transitions. |

| TD-DFT | Excited state energies and properties | Offers insights into the behavior of the molecule upon absorption of light, relevant to photochemistry. |

This table provides a generalized overview of the applications of DFT and TD-DFT in studying arylalkyne systems.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy and spatial distribution of these orbitals are critical in predicting the outcome of chemical reactions. unesp.br

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key chemical reactivity descriptor. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Other reactivity descriptors derived from FMO analysis include electronegativity, chemical hardness, and global softness, which provide quantitative measures of a molecule's reactivity. growingscience.com For large molecular systems where canonical molecular orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. nih.gov

Table 2: Key Chemical Reactivity Descriptors from FMO Analysis

| Descriptor | Definition | Interpretation for Arylalkynes |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher HOMO energy indicates a stronger tendency to donate electrons (increased nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower LUMO energy indicates a stronger tendency to accept electrons (increased electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A smaller gap suggests higher reactivity and lower stability. |

| Chemical Hardness (η) | Proportional to the HOMO-LUMO gap. | Measures the resistance to change in electron distribution. A harder molecule has a larger gap. |

| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when a system acquires an additional electronic charge. | Indicates the electrophilic nature of the molecule. |

This table outlines important chemical reactivity descriptors that can be calculated from FMO analysis.

Aromaticity Assessment and Electron Delocalization Patterns

Aromaticity is a fundamental concept in chemistry, and for arylalkynes, it is crucial to understand the electronic stabilization conferred by the benzene (B151609) ring. rsc.org While not a directly measurable quantity, aromaticity can be quantified using various computational descriptors. rsc.org These descriptors often rely on structural, energetic, or magnetic criteria.

Electron delocalization is a key characteristic of aromatic systems, where π-electrons are shared over a cyclic array of atoms. rsc.orgnih.gov Computational methods can quantify the degree of electron delocalization using indices such as the para-delocalization index (PDI), the aromatic fluctuation index (FLU), and the multicenter delocalization index (MCI). researchgate.net These measures provide insight into how the substitution pattern on the benzene ring, such as the presence of the pentyl and propynyl (B12738560) groups in Benzene, 1-pentyl-4-(1-propynyl)-, might influence the aromatic character of the ring. The study of aromaticity can also extend to excited states, where a molecule's aromatic character can change significantly. rsc.org

Charge Transfer Properties and Electrostatic Potential Mapping

The distribution of charge within a molecule is fundamental to its interactions with other molecules. Computational methods can be used to analyze charge transfer properties and visualize the electrostatic potential. Molecular electrostatic potential (MEP) maps are particularly useful three-dimensional representations that show the charge distribution of a molecule. libretexts.orgyoutube.com

On an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electron density and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electron density and are prone to nucleophilic attack. youtube.com For Benzene, 1-pentyl-4-(1-propynyl)-, an MEP map would reveal the electron-rich π-system of the benzene ring and the alkyne group, as well as the more neutral alkyl chain. These maps are invaluable for predicting intermolecular interactions, such as π-stacking, which can be influenced by the electrostatic complementarity between molecules. nih.gov

Computational Simulation of Spectroscopic Data and Validation with Experimental Results

A significant application of computational chemistry is the simulation of spectroscopic data. By calculating properties like NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, researchers can predict the spectra of molecules like Benzene, 1-pentyl-4-(1-propynyl)-. These simulated spectra can then be compared with experimentally obtained spectra for validation.

This comparison serves two primary purposes. Firstly, it provides a means to confirm the structure of a newly synthesized compound. If the simulated spectrum of a proposed structure closely matches the experimental spectrum, it lends strong support to the correctness of that structure. Secondly, it validates the computational methodology itself. A good agreement between theoretical and experimental data indicates that the chosen level of theory and basis set are appropriate for the system under study. For instance, TD-DFT is a widely used method for simulating UV-Vis spectra and can provide valuable insights into the electronic transitions responsible for the observed absorption bands. arxiv.orgscirp.orgcnr.it

Computational Mechanistic Elucidation of Organic Reactions Involving Arylalkynes

Computational chemistry plays a vital role in unraveling the mechanisms of organic reactions. rsc.org For reactions involving arylalkynes, such as cycloadditions, transition metal-catalyzed cross-couplings, and electrophilic additions to the alkyne, computational studies can provide a detailed picture of the reaction pathway. sfasu.eduscispace.com

By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation barriers, which are crucial for understanding the reaction kinetics. orgsyn.org For example, DFT calculations can be used to investigate the mechanism of a Pauson-Khand reaction involving an allene-yne to form a bicyclic compound, elucidating the stereochemistry-determining steps. orgsyn.org Furthermore, computational studies can help rationalize the observed regioselectivity and stereoselectivity of reactions by comparing the energies of different possible reaction pathways. researchgate.net These mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic methodologies. scispace.com

Theoretical Studies of Excited State Dynamics and Photophysical Phenomena

The photophysical behavior of arylalkynes, including compounds like Benzene, 1-pentyl-4-(1-propynyl)-, is fundamentally governed by the dynamics of their electronically excited states. Theoretical and computational chemistry provides indispensable tools to unravel the complex processes that occur upon photoexcitation, offering insights that are often inaccessible through experimental means alone. These studies typically focus on mapping the potential energy surfaces of the ground and excited states, identifying key intermediates and transition states, and calculating the rates of various photophysical and photochemical relaxation pathways.

Computational Methodologies

A variety of computational methods are employed to investigate the excited state dynamics of arylalkyne systems. These range from semiempirical methods to more accurate but computationally intensive ab initio and density functional theory (DFT) approaches.

Time-Dependent Density Functional Theory (TD-DFT): This is one of the most widely used methods for studying the excited states of medium to large-sized organic molecules. It can provide a good balance between computational cost and accuracy for calculating vertical excitation energies, oscillator strengths, and excited state geometries. For instance, TD-DFT has been successfully used to investigate the excited states of various push-pull chromophores and polycyclic aromatic hydrocarbons. lanl.govrsc.org

Equation-of-Motion Coupled-Cluster (EOM-CC) Methods: Methods like EOM-CCSD (Equation-of-Motion Coupled-Cluster with Singles and Doubles) offer higher accuracy than TD-DFT for excited state calculations, particularly for systems with significant double-excitation character. escholarship.org They are often used as a benchmark to validate results from less computationally demanding methods.

Complete Active Space Second-Order Perturbation Theory (CASPT2): This multi-reference method is particularly important for studying systems where a single-reference description is inadequate, such as in regions of the potential energy surface where electronic states are close in energy or cross. escholarship.org

Born-Oppenheimer Molecular Dynamics (BOMD): BOMD simulations on excited state potential energy surfaces allow for the explicit simulation of the nuclear motion following photoexcitation. chemrxiv.orgresearchgate.net This approach can reveal the intricate details of ultrafast relaxation processes, such as internal conversion (IC) and intersystem crossing (ISC), as well as solvent and conformational effects on the dynamics. chemrxiv.orgchemrxiv.org

Excited State Relaxation Pathways

Upon absorption of a photon, an arylalkyne molecule is promoted to an electronically excited singlet state (S_n). From there, it can undergo several competing relaxation processes:

Internal Conversion (IC): The molecule can rapidly relax non-radiatively from higher excited singlet states (S_n) to the lowest excited singlet state (S_1). This process is typically very fast, occurring on the femtosecond to picosecond timescale. nih.gov

Fluorescence: From the S_1 state, the molecule can return to the ground state (S_0) by emitting a photon. The fluorescence quantum yield (Φ_f), which is the ratio of emitted photons to absorbed photons, is a key parameter characterizing the efficiency of this process. For many arylalkynes, fluorescence is a significant deactivation pathway. In some complex systems like 2,5-bis(phenylethynyl) rhodacyclopentadienes, fluorescence quantum yields can be as high as 69%. nih.gov

Intersystem Crossing (ISC): The molecule can transition from the singlet (S_1) state to a triplet (T_n) state. The rate of ISC is influenced by the spin-orbit coupling between the singlet and triplet states and their energy gap (ΔE_ST). In many organic molecules, ISC is relatively slow, but it can be enhanced by the presence of heavy atoms or specific molecular geometries. nih.gov Theoretical calculations are crucial for identifying plausible ISC channels, such as S_1 → T_1 or S_1 → T_2, by computing spin-orbit couplings and energy barriers. nih.gov

Non-radiative Decay: The molecule can return to the ground state from S_1 or T_1 without emitting a photon. This can occur through various mechanisms, including intramolecular charge transfer (ICT) followed by relaxation, or through conical intersections with the ground state. The efficiency of these non-radiative pathways can be highly sensitive to the molecular structure and the solvent environment. chemrxiv.orgrsc.org

Influence of Substituents and Environment

The photophysical properties of arylalkynes are highly tunable by modifying the substituents on the aromatic ring and by changing the solvent polarity.

Substituent Effects: The nature and position of substituents can significantly alter the energies and character of the excited states. For example, push-pull systems, which contain both electron-donating and electron-accepting groups, often exhibit strong intramolecular charge transfer (ICT) character in their excited states. lanl.gov This can lead to large Stokes shifts and a strong dependence of the fluorescence properties on solvent polarity.

Solvent Effects: The polarity of the solvent can have a profound impact on the excited state dynamics. chemrxiv.org For molecules with significant ICT character, polar solvents can stabilize the charge-separated excited state, leading to a red-shift in the fluorescence spectrum and potentially opening up new non-radiative decay channels. rsc.org Computational models often incorporate solvent effects using either implicit continuum models or explicit solvent molecules in QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. lanl.govchemrxiv.orgresearchgate.net

Theoretical Data on Analogous Systems

| System | Computational Method | Key Findings | Reference |

| para-substituted 2,5-bis(arylethynyl) rhodacyclopentadienes | TD-DFT, Marcus Theory | Dominance of thermally activated ISC (S_1 → T_2); low d-orbital participation in frontier orbitals leading to weakened spin-orbit coupling and high fluorescence quantum yields. | nih.gov |

| Poly-phenylacetylene (PPA) and Poly-diphenylacetylene (PDPA) | Theoretical modeling | Strong photoluminescence in PDPA is a consequence of the 2A_g two-photon state being above the optical 1B_u state. | arizona.edu |

| Perylene-cytidine adducts | QM/MM BOMD | Specific orientations of the adduct relative to the nucleotide provide optimal orbital overlap for rapid quenching via intramolecular charge transfer (ICT). | chemrxiv.orgresearchgate.net |

| p-nitroaniline (PNA) | Excited State MD with CEO and SCRF | Good agreement between calculated and experimental charge-transfer state energy; zwitterionic character of the ground state increases with solvent polarity. | lanl.gov |

| para-diacetylphenylenediamine (p-DAPA) | Classical force field dynamics, BOMD | Exhibits stronger fluorescence in nonpolar solvents due to the appearance of new non-radiative decay pathways in polar solvents. | chemrxiv.org |

These theoretical investigations highlight the complex interplay of electronic structure, molecular geometry, and environmental factors in determining the excited state dynamics and photophysical properties of arylalkyne systems.

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Role as Precursors in the Synthesis of Functional Organic Materials

The molecular architecture of "Benzene, 1-pentyl-4-(1-propynyl)-" provides a versatile platform for the construction of a variety of functional organic materials.

Design and Synthesis of Nonlinear Optical (NLO) Chromophores and Materials

Nonlinear optical (NLO) materials, which can alter the properties of light, are crucial for applications in telecommunications, data storage, and optical computing. The design of NLO chromophores often involves a donor-π-acceptor (D-π-A) structure. While "Benzene, 1-pentyl-4-(1-propynyl)-" itself is not a classic D-π-A chromophore, its 1-propynyl group can be readily functionalized to create such systems.

For instance, the terminal alkyne can undergo Sonogashira coupling reactions with various aryl halides bearing electron-donating or electron-accepting groups. This modular approach would allow for the systematic tuning of the NLO properties. The pentyl group, a flexible alkyl chain, can enhance the solubility and processability of the resulting chromophores, which is a critical factor for their incorporation into polymeric matrices for device fabrication.

Table 1: Potential Synthetic Routes to NLO Chromophores from Benzene (B151609), 1-pentyl-4-(1-propynyl)-

| Reaction Type | Reactant | Potential NLO Structure |

| Sonogashira Coupling | Aryl halide with electron-donating group (e.g., 4-iodoaniline) | Donor-π-Bridge |

| Sonogashira Coupling | Aryl halide with electron-accepting group (e.g., 4-iodonitrobenzene) | Acceptor-π-Bridge |

| Click Chemistry (CuAAC) | Organic azide (B81097) with electron-accepting group | π-Bridge-Triazole-Acceptor |

This table is illustrative and based on general synthetic methodologies.

Development of Optoelectronic Materials

The development of organic materials with specific electronic and light-emitting properties is a cornerstone of modern electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The rigid 1-propynyl group in "Benzene, 1-pentyl-4-(1-propynyl)-" can be a key building block for creating conjugated polymers and oligomers.

Polymerization of the alkyne functionality, or its use in cross-coupling reactions to form extended π-conjugated systems, could lead to materials with semiconducting or light-emitting properties. The pentyl group would again play a crucial role in ensuring solubility and influencing the morphology of the resulting materials in the solid state, which directly impacts device performance. For example, derivatives of similar structures, such as 4'-pentyl-4-biphenylcarbonitrile, are well-known liquid crystals, highlighting the role of the pentyl group in inducing ordered phases.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Heteroaromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings, with significant interest in materials science due to their unique electronic and photophysical properties. The 1-propynyl group of "Benzene, 1-pentyl-4-(1-propynyl)-" is a prime functional group for intramolecular and intermolecular cyclization reactions to form PAHs.

Under thermal or catalytic conditions, the alkyne can undergo reactions such as Bergman cyclization or other annulation strategies to build additional aromatic rings onto the existing phenyl core. The substitution pattern on the initial benzene ring would direct the regiochemistry of these cyclizations, allowing for the synthesis of specific PAH isomers. The presence of the pentyl group can influence the solubility and processing of these larger, often insoluble, PAH structures.

Utility as Synthetic Intermediates in Complex Organic Molecule Construction

Beyond materials science, the reactive nature of the propynyl (B12738560) group makes "Benzene, 1-pentyl-4-(1-propynyl)-" a valuable intermediate in the synthesis of complex organic molecules.

The terminal alkyne can be deprotonated to form a powerful nucleophile, an acetylide, which can react with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, to form more complex structures. Furthermore, the alkyne can participate in various cycloaddition reactions, including the Diels-Alder reaction (as a dienophile) and Huisgen 1,3-dipolar cycloaddition (click chemistry), to construct five- and six-membered rings. These reactions are fundamental in the total synthesis of natural products and pharmaceuticals.

Table 2: Potential Transformations of Benzene, 1-pentyl-4-(1-propynyl)- as a Synthetic Intermediate

| Reaction Type | Reagents | Product Class |

| Deprotonation-Alkylation | n-BuLi, then R-X | Internal Alkyne |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone |

| Hydroboration-Oxidation | BH₃, then H₂O₂, NaOH | Aldehyde |

| Click Chemistry (CuAAC) | R-N₃, Cu(I) catalyst | 1,2,3-Triazole |

| Glaser Coupling | CuCl, TMEDA, O₂ | 1,3-Diyne |

This table outlines some of the fundamental reactions the propynyl group can undergo.

Environmental Fate and Biotransformation Pathways

Microbial Degradation Mechanisms of Aromatic Hydrocarbons

The biodegradation of aromatic compounds is a critical mechanism for their removal from contaminated environments. nih.gov Bacteria, in particular, play a pivotal role in the catabolism of these molecules. The initial attack on the stable aromatic ring is a key and often rate-limiting step in their degradation.

Under aerobic conditions, the initial step in the degradation of aromatic rings is typically catalyzed by oxygenase enzymes. nih.govmdpi.com These enzymes incorporate one or both atoms of molecular oxygen into the substrate, thereby destabilizing the aromatic structure and facilitating subsequent ring cleavage. nih.gov

For an alkylated benzene (B151609) such as Benzene, 1-pentyl-4-(1-propynyl)-, the degradation would likely be initiated by a dioxygenase, which introduces two hydroxyl groups onto the benzene ring to form a cis-dihydrodiol. mdpi.com This is a common strategy employed by bacteria to metabolize benzene and its derivatives. nih.gov For instance, Pseudomonas species are well-known for their ability to degrade benzene and toluene (B28343) through initial dioxygenation. nih.gov The resulting dihydrodiol is then rearomatized by a dehydrogenase to a catechol-like intermediate. mdpi.com

The subsequent fate of the catechol intermediate depends on the specific enzymatic machinery of the microorganism. The aromatic ring can be cleaved by either ortho- or meta-cleavage pathways, catalyzed by intradiol or extradiol dioxygenases, respectively. nih.gov These cleavage reactions open up the aromatic ring, yielding aliphatic products that can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be completely mineralized to carbon dioxide and water. mdpi.com The alkyl substituent, the pentyl group, is typically metabolized through side-chain oxidation processes. nih.gov

Table 1: Key Enzyme Classes in Aerobic Degradation of Aromatic Hydrocarbons

| Enzyme Class | Function | Reference(s) |

| Monooxygenases | Incorporate one oxygen atom into the substrate. | nih.gov |

| Dioxygenases | Incorporate both atoms of molecular oxygen. | nih.govmdpi.com |

| Dehydrogenases | Catalyze the rearomatization of dihydrodiols. | mdpi.com |

| Ring-cleavage Dioxygenases | Catalyze the cleavage of the aromatic ring. | mdpi.comnih.gov |

In the absence of oxygen, microorganisms employ different strategies to overcome the high stability of the aromatic ring. wur.nl Anaerobic degradation is generally a slower process compared to aerobic degradation. Several activation mechanisms have been identified, including carboxylation, hydroxylation, and CoA thioester formation. wur.nl

For benzene and its alkylated derivatives, a common initial activation step under anaerobic conditions is carboxylation, where a carboxyl group is added to the aromatic ring. nih.gov For example, the anaerobic degradation of benzene has been shown to proceed through its conversion to benzoate. nih.govnih.gov Another proposed mechanism involves the hydroxylation of the benzene ring to form phenol (B47542) as an initial intermediate. nih.gov Following these initial activation steps, the aromatic ring undergoes reduction and eventual cleavage. nih.gov The specific pathway can be influenced by the terminal electron acceptor available, such as nitrate, sulfate, or carbon dioxide. wur.nl

Enzymatic Biotransformation Processes Affecting Alkynyl Moieties

Recent research has identified cytochrome P450 enzymes that can catalyze the formation of an alkyne moiety. researchgate.net It is plausible that related enzymatic systems could also be involved in its degradation. The transformation of the propynyl (B12738560) group could proceed through hydration, where water is added across the triple bond to form an enol, which would then tautomerize to a ketone. This ketone could then be further metabolized. Alternatively, reductive pathways could convert the alkyne to an alkene and subsequently to an alkane, which would then be more amenable to standard hydrocarbon degradation pathways.

Factors Influencing Biodegradation Rates and Specific Metabolic Pathways

The rate and efficiency of the biodegradation of Benzene, 1-pentyl-4-(1-propynyl)- in the environment are influenced by a multitude of factors. nih.gov These can be broadly categorized as environmental conditions and the chemical properties of the compound itself.

Environmental Factors:

Oxygen Availability: The presence or absence of oxygen is a primary determinant of the metabolic pathway utilized. mdpi.comwur.nl Aerobic degradation is generally faster and more efficient. nih.gov

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, is essential for microbial growth and enzymatic activity.

Temperature and pH: These parameters affect microbial growth rates and enzyme kinetics, with optimal conditions varying between different microbial species. acs.org

Presence of Co-contaminants: The presence of other aromatic compounds can have complex effects. Some compounds may be co-metabolized, while others can be inhibitory. nih.gov For instance, the presence of toluene and o-xylene (B151617) has been shown to stimulate benzene degradation by some bacteria, but an antagonistic effect was observed when they were present together. nih.gov

Chemical Factors:

Substituent Groups: The nature and position of substituent groups on the benzene ring significantly impact biodegradability. Alkyl substitution, as seen with the pentyl group, can decrease water solubility and potentially slow down degradation. nih.gov

Lipophilicity: The tendency of a compound to partition into fatty or non-polar environments can affect its bioavailability to microorganisms. mdpi.com

Toxicity: High concentrations of the compound or its metabolic intermediates can be toxic to the degrading microorganisms, thereby inhibiting the process.

Conclusion and Future Research Outlook

Emerging Trends in Arylalkyne Synthesis and Derivatization

The synthesis of asymmetrically disubstituted benzenes like 1-pentyl-4-(1-propynyl)-benzene typically involves multi-step processes that allow for the sequential introduction of different functional groups. Modern synthetic organic chemistry offers a variety of powerful tools for the construction of such molecules with high precision and efficiency.

Future synthetic strategies towards 1-pentyl-4-(1-propynyl)-benzene would likely employ transition-metal-catalyzed cross-coupling reactions. A plausible route could start with a para-substituted benzene (B151609) derivative, for instance, 1-bromo-4-pentylbenzene. The propynyl (B12738560) group could then be introduced via a Sonogashira coupling reaction, which couples a terminal alkyne (propyne) with an aryl halide using a palladium catalyst and a copper(I) co-catalyst.

Emerging trends in this field focus on making these processes more sustainable and efficient. Gold-catalyzed reactions, for example, have become a powerful tool for the activation of alkynes and subsequent derivatization. mdpi.com Gold(I) catalysts are known to promote a variety of complex transformations of arylalkynes, leading to the formation of diverse molecular scaffolds. mdpi.com Furthermore, methods for the direct C-H functionalization of aromatic rings are a growing area of interest, potentially offering more atom-economical routes to compounds like 1-pentyl-4-(1-propynyl)-benzene in the future. mdpi.com The development of base-promoted arylation of arenes presents a complementary approach to traditional metal-catalyzed methods, offering access to a wide range of functionalized polyaryls. nih.gov

Another area of innovation is the use of hypervalent iodine reagents as alkyne-transfer agents, which can facilitate C-C bond formation under mild, often metal-free conditions. mdpi.com The tetradehydro-Diels–Alder (TDDA) reaction is another powerful strategy for constructing highly functionalized benzenoid rings from enyne or arylalkyne precursors. acs.org

Advanced Spectroscopic Characterization Methodologies for Complex Arylalkynes

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structure determination. numberanalytics.com

¹H NMR: One would expect to see distinct signals for the aromatic protons, the pentyl chain protons, and the methyl protons of the propynyl group. The aromatic protons would likely appear as a set of doublets in the 6.8-7.5 ppm region, characteristic of a para-substituted benzene ring. The protons of the pentyl group would resonate in the upfield region (approx. 0.8-2.6 ppm), while the methyl protons of the propynyl group would likely appear around 2.0 ppm. openochem.org

¹³C NMR: The spectrum would show characteristic signals for the sp-hybridized carbons of the alkyne (approx. 80-90 ppm), the aromatic carbons (approx. 120-140 ppm), and the aliphatic carbons of the pentyl group. openochem.org

2D NMR Techniques: For complex structures, multidimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming the connectivity of atoms within the molecule. numberanalytics.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The combination of NMR and MS is a powerful approach for the characterization of novel compounds. nih.gov

Infrared (IR) Spectroscopy can confirm the presence of key functional groups. For 1-pentyl-4-(1-propynyl)-benzene, one would expect to see:

A weak but sharp absorption band for the C≡C triple bond stretch in the range of 2100-2260 cm⁻¹. libretexts.org

C-H stretching bands for the aromatic ring just above 3000 cm⁻¹.

C-H stretching bands for the alkyl group just below 3000 cm⁻¹.

Raman Spectroscopy is also a valuable tool, particularly for detecting the C≡C triple bond, which often gives a strong signal. libretexts.org The use of aryl alkynes as Raman probes is a growing field, as the alkyne stretch appears in a spectrally quiet region of the cellular Raman spectrum, allowing for clear detection. nih.govnih.gov

Table 1: Predicted Spectroscopic Data for Benzene, 1-pentyl-4-(1-propynyl)- and Related Compounds

| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Key IR Absorptions (cm⁻¹) |

| Benzene, 1-pentyl-4-(1-propynyl)- | ~7.0-7.4 (aromatic), ~2.5 (benzylic CH₂), ~2.0 (propynyl CH₃), ~0.9-1.6 (alkyl) | ~120-140 (aromatic), ~80-90 (alkynyl), ~35 (benzylic CH₂), ~14-31 (alkyl) | ~2240 (C≡C), ~2850-2960 (C-H alkyl), ~3030 (C-H aromatic) |

| Pentylbenzene | ~7.1-7.3 (aromatic), ~2.6 (benzylic CH₂), ~0.9-1.6 (alkyl) | ~125-143 (aromatic), ~36 (benzylic CH₂), ~14-31 (alkyl) | ~2850-2960 (C-H alkyl), ~3030 (C-H aromatic) |

| 1-Phenyl-1-propyne | ~7.2-7.4 (aromatic), ~2.1 (propynyl CH₃) | ~122-132 (aromatic), ~80-85 (alkynyl), ~4 (alkynyl CH₃) | ~2240 (C≡C), ~3050 (C-H aromatic) |

Note: This table contains predicted data based on typical values for the constituent functional groups.

Computational Design and Predictive Modeling of Novel Arylalkyne-Based Materials

Computational chemistry provides powerful tools for predicting the properties of molecules and materials before they are synthesized, thus guiding experimental efforts. nih.govresearchgate.net For a molecule like 1-pentyl-4-(1-propynyl)-benzene, computational methods can be used to predict its structural, electronic, and material properties.

Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model the geometry, electronic structure, and spectroscopic properties of disubstituted benzenes. researchgate.net Such calculations can predict NMR and IR spectra, which can then be compared with experimental data to confirm the structure. Furthermore, these models can provide insights into the molecule's reactivity and potential for use in electronic materials.

The field of computational materials design is rapidly advancing, with machine learning models being developed to predict material properties with increasing accuracy. sciencedaily.comnih.gov By creating large datasets of calculated properties for a range of arylalkyne derivatives, it is possible to train machine learning models to predict the properties of new, unsynthesized compounds. This approach can accelerate the discovery of novel materials with desired characteristics, such as specific electronic band gaps or liquid crystalline properties. nih.govnih.gov

Molecular dynamics simulations can be used to study the behavior of these molecules in condensed phases, such as in solution or as part of a larger material assembly. nih.gov For example, simulations could predict how molecules of 1-pentyl-4-(1-propynyl)-benzene might pack in a solid state or behave in a liquid crystal phase. acs.org

Innovations in Bioremediation Strategies for Alkyl- and Alkynyl-Substituted Aromatic Hydrocarbons

Aromatic hydrocarbons are common environmental pollutants, and bioremediation, which uses microorganisms to break down these contaminants, is a key technology for environmental cleanup. nih.govresearchgate.net The bioremediation of alkylated aromatic compounds is relatively well-understood. nih.gov Many bacterial species, such as those from the genus Pseudomonas, can degrade alkylbenzenes by initially oxidizing the alkyl side chain or the aromatic ring. nih.gov

The presence of an alkynyl group, as in 1-pentyl-4-(1-propynyl)-benzene, presents a greater challenge for biodegradation. Alkynes are generally more resistant to microbial degradation than their alkyl or alkenyl counterparts. However, microorganisms have diverse metabolic capabilities, and it is plausible that some could degrade such compounds. researchgate.net

Future research in this area will likely focus on:

Isolation and characterization of novel microbial strains: Screening for bacteria and fungi from contaminated sites that can metabolize arylalkynes.

Elucidation of metabolic pathways: Identifying the specific enzymes and genes involved in the degradation of alkynyl-substituted aromatic hydrocarbons. This could involve techniques like proteomics and metabolomics to understand the cellular response to these compounds. researchgate.net

Genetic engineering of microorganisms: Enhancing the degradative capabilities of known bacterial strains by introducing genes that code for enzymes capable of transforming alkyne groups.

Cometabolism: Using the ability of microorganisms to degrade a resistant compound in the presence of a more easily metabolizable substrate.

Table 2: Microbial Genera with Known Degradation Capabilities for Aromatic Hydrocarbons

| Microbial Genus | Types of Aromatic Hydrocarbons Degraded | Key Degradative Enzymes/Pathways |